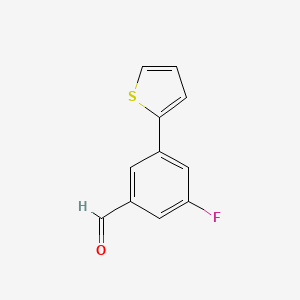
3-Fluoro-5-thiophen-2-ylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-thiophen-2-ylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the 3-position and a thiophene ring at the 5-position. This compound is of interest due to its unique structural properties, which combine the reactivity of the aldehyde group with the electronic effects of the fluorine and thiophene substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-thiophen-2-ylbenzaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Aldehyde Functionalization: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-thiophen-2-ylbenzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: 3-Fluoro-5-thiophen-2-ylbenzoic acid.
Reduction: 3-Fluoro-5-thiophen-2-ylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-thiophen-2-ylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-thiophen-2-ylbenzaldehyde involves its interaction with molecular targets through its functional groups:
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function.
Fluorine Atom: Influences the electronic properties of the molecule, enhancing its reactivity and binding affinity to specific targets.
Thiophene Ring: Contributes to the compound’s stability and ability to participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
3-Fluoro-5-thiophen-2-ylbenzaldehyde can be compared with other similar compounds:
3-Chloro-5-thiophen-2-ylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
3-Bromo-5-thiophen-2-ylbenzaldehyde: Contains a bromine atom, leading to different substitution patterns and reaction conditions.
3-Iodo-5-thiophen-2-ylbenzaldehyde: Iodine substitution results in unique reactivity due to the larger atomic size and lower electronegativity compared to fluorine.
Properties
Molecular Formula |
C11H7FOS |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-fluoro-5-thiophen-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h1-7H |
InChI Key |
BMJDATLXUIYSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















